molecular formula C13H17F3N2O3 B6646366 N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide

N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide

Katalognummer B6646366
Molekulargewicht: 306.28 g/mol
InChI-Schlüssel: PMXRSBGFTRGFFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide, also known as 3,3,5-trimethylcyclohexyl 4-(2,6-dioxopiperidin-3-yl)phenylacetate, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the proteasome, a cellular complex responsible for degrading proteins. The inhibition of the proteasome by this compound has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for studying cellular processes.

Wirkmechanismus

The mechanism of action of N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide involves the inhibition of the proteasome. The proteasome is a complex cellular machinery responsible for the degradation of proteins. Inhibition of the proteasome by this compound leads to the accumulation of ubiquitinated proteins, which in turn leads to the activation of various signaling pathways that ultimately result in the observed effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide are diverse and depend on the specific cellular context. In general, inhibition of the proteasome by this compound leads to the accumulation of ubiquitinated proteins, which can lead to the activation of various signaling pathways. These signaling pathways can ultimately result in cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide in lab experiments is its ability to selectively inhibit the proteasome. This allows researchers to study the specific effects of proteasome inhibition on cellular processes. However, a limitation of this compound is that it can have off-target effects, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research involving N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide. One potential direction is to investigate its effects on specific signaling pathways and cellular processes. Another potential direction is to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer. Additionally, further research is needed to understand the off-target effects of this compound and how they may impact experimental results.

Synthesemethoden

The synthesis of N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide is a complex process that involves several steps. The starting materials for the synthesis are N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamidehylcyclohexylamine and 4-(2,6-dioxopiperidin-3-yl)phenylacetic acid. These two compounds are reacted together in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product.

Wissenschaftliche Forschungsanwendungen

N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide has been extensively used in scientific research for its ability to inhibit the proteasome. The proteasome is a complex cellular machinery responsible for the degradation of proteins. Inhibition of the proteasome by this compound has been shown to have a wide range of effects on cellular processes, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.

Eigenschaften

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O3/c14-13(15,16)8-3-1-2-7(6-8)11(20)17-9-4-5-10(19)18-12(9)21/h7-9H,1-6H2,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXRSBGFTRGFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(F)(F)F)C(=O)NC2CCC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.